molecular formula C13H20N2O3S B2447914 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea CAS No. 1396870-65-7

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea

Cat. No. B2447914
CAS RN: 1396870-65-7
M. Wt: 284.37
InChI Key: KIEASVNWLFUNPV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea, also known as S-adenosylmethionine decarboxylase inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Metabolite Identification and Drug Metabolism

Urea derivatives are extensively studied for their metabolic pathways and identification of metabolites in human subjects. For instance, Zaitsu et al. (2009) reported on the metabolism of designer drugs, identifying specific metabolites through N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways. This research provides a foundation for understanding how similar compounds might be metabolized in biological systems (Zaitsu et al., 2009).

Hydrogel Formation and Material Science

In material science, urea derivatives play a significant role in hydrogel formation. Lloyd and Steed (2011) explored the anion tuning of rheology, morphology, and gelation of low molecular weight salt hydrogelators, demonstrating how the physical properties of gels can be modulated. This research indicates the potential of urea derivatives in developing new materials with customized properties (Lloyd & Steed, 2011).

Enzyme Inhibition and Therapeutic Applications

Urea derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential. Pireddu et al. (2012) found that pyridylthiazole-based ureas are inhibitors of Rho-associated protein kinases (ROCK1 and 2), with modifications at certain positions enhancing their inhibitory potency. Such findings underscore the relevance of urea derivatives in drug discovery and development for treating diseases associated with enzyme dysfunction (Pireddu et al., 2012).

Nonlinear Optical Materials

The synthesis and characterization of organic nonlinear optical (NLO) materials also leverage the unique properties of urea derivatives. Crasta et al. (2004) synthesized and characterized a novel organic NLO material, highlighting the role of urea derivatives in advancing optical technology for various applications, such as in telecommunications and laser technology (Crasta et al., 2004).

properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(17,9-19-3)8-14-12(16)15-10-6-4-5-7-11(10)18-2/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEASVNWLFUNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-methoxyphenyl)urea

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